molecular formula C43H59NO17 B000233 Docetaxel trihydrate CAS No. 148408-66-6

Docetaxel trihydrate

Cat. No.: B000233
CAS No.: 148408-66-6
M. Wt: 861.9 g/mol
InChI Key: XCDIRYDKECHIPE-DLSGZNSISA-N
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Mechanism of Action

Target of Action

Docetaxel trihydrate primarily targets microtubules in cells . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .

Mode of Action

This compound interacts with its target by reversibly binding to microtubulin with high affinity in a 1:1 stoichiometric ratio . This binding prevents cell division and promotes cell death . Compared to paclitaxel, another microtubule-targeting drug, docetaxel is two times more potent as an inhibitor of microtubule depolymerization .

Biochemical Pathways

The primary biochemical pathway affected by docetaxel is the cell cycle , specifically the mitotic phase . By stabilizing microtubules, docetaxel interferes with the normal function of microtubules, thereby stopping cell division . This disruption of the cell cycle leads to cell death, or apoptosis .

Pharmacokinetics

The pharmacokinetics of docetaxel involve its absorption, distribution, metabolism, and excretion (ADME). Docetaxel is administered intravenously, ensuring 100% bioavailability . It is highly protein-bound (>98%) and is primarily metabolized in the liver by the CYP3A4 and CYP3A5 isoenzymes . The elimination half-life of docetaxel is approximately 11 hours, and it is excreted via the bile duct .

Result of Action

The molecular result of docetaxel’s action is the disruption of microtubule function, which leads to cell cycle arrest and ultimately cell death . On a cellular level, this results in the death of rapidly dividing cells, particularly cancer cells . Docetaxel can also affect normal cells, leading to side effects such as neutropenia (low neutrophil count), which is a common side effect of many chemotherapy drugs .

Action Environment

The efficacy and stability of docetaxel can be influenced by various environmental factors. For instance, the presence of other drugs can impact the effectiveness of docetaxel due to potential drug-drug interactions . Additionally, the patient’s liver function can influence the metabolism and therefore the effectiveness of docetaxel . It’s also worth noting that the formulation of docetaxel can impact its solubility and bioavailability .

Biochemical Analysis

Biochemical Properties

Docetaxel trihydrate reversibly binds to microtubulin with high affinity in a 1:1 stoichiometric ratio . This allows it to prevent cell division and promote cell death . Compared to paclitaxel, this compound is two times more potent as an inhibitor of microtubule depolymerization . It binds to microtubules but does not interact with dimeric tubulin .

Cellular Effects

The use of this compound may lead to undesired outcomes such as hepatic impairment, hematologic effects, enterocolitis and neutropenic colitis, hypersensitivity reactions, fluid retention, second primary malignancies, embryo-fetal toxicity, and tumor lysis syndrome . It has been found to have greater cellular uptake and is retained longer intracellularly than paclitaxel, allowing this compound treatment to be effective with a smaller dose, leading to fewer and less severe adverse effects .

Molecular Mechanism

This compound works by disrupting the normal function of microtubules and thereby stopping cell division . It induces polymerization of tubulin, microtubule bundling in cells, formation of numerous abnormal mitotic asters . The cytotoxic effects of this compound are also several-fold greater than paclitaxel in vitro and in tumor xenografts .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown to reduce the progression and joint destruction in rats induced by Complete Freund’s Adjuvant . This may be due to the inhibition of PAD4, TNF-α, IL-1β, VEGF, and ACPA .

Dosage Effects in Animal Models

In animal models, this compound has been administered at a dosage of 1 mg/kg on alternate days . This dosage was determined by a preliminary experiment . The standard human dose is 12.5 mg/week .

Metabolic Pathways

In vitro drug interaction studies revealed that this compound is metabolized by the CYP3A4 isoenzyme . CYP3A5 also plays a role in the metabolism of this drug . In humans, this compound is metabolized by CYP3A4/5 into four metabolites: M1, M2, M3, and M4 .

Transport and Distribution

This compound has a steady-state volume of distribution of 113 L . Its pharmacokinetic profile is consistent with a three-compartment pharmacokinetic model . In vitro studies show that 94% of this compound is bound to proteins, mainly alpha-1-acid glycoprotein, albumin, and lipoproteins .

Subcellular Localization

Given its mechanism of action, it can be inferred that it interacts with microtubules, which are a component of the cytoskeleton, found throughout the cytoplasm of all eukaryotic cells .

Properties

CAS No.

148408-66-6

Molecular Formula

C43H59NO17

Molecular Weight

861.9 g/mol

IUPAC Name

[(1S,2S,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,9,12-trihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;trihydrate

InChI

InChI=1S/C43H53NO14.3H2O/c1-22-26(55-37(51)32(48)30(24-15-11-9-12-16-24)44-38(52)58-39(3,4)5)20-43(53)35(56-36(50)25-17-13-10-14-18-25)33-41(8,34(49)31(47)29(22)40(43,6)7)27(46)19-28-42(33,21-54-28)57-23(2)45;;;/h9-18,26-28,30-33,35,46-48,53H,19-21H2,1-8H3,(H,44,52);3*1H2/t26-,27-,28+,30-,31+,32+,33?,35-,41+,42-,43+;;;/m0.../s1

InChI Key

XCDIRYDKECHIPE-DLSGZNSISA-N

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@](C3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)O.O.O.O

melting_point

232 °C

148408-66-6

physical_description

Solid

Pictograms

Irritant; Health Hazard; Environmental Hazard

solubility

Insoluble
1.27e-02 g/L

Synonyms

docetaxel
docetaxel anhydrous
docetaxel hydrate
docetaxel trihydrate
docetaxol
N Debenzoyl N tert butoxycarbonyl 10 deacetyltaxol
N-debenzoyl-N-tert-butoxycarbonyl-10-deacetyltaxol
NSC 628503
RP 56976
RP-56976
RP56976
Taxoltere metro
Taxotere

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Docetaxel trihydrate
Reactant of Route 2
Docetaxel trihydrate
Reactant of Route 3
Docetaxel trihydrate
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Docetaxel trihydrate
Reactant of Route 5
Docetaxel trihydrate
Reactant of Route 6
Docetaxel trihydrate

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